L-Aspartic Acid-13C4: A Technical Guide for Advanced Research Applications
L-Aspartic Acid-13C4: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
L-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid, in which all four carbon atoms are replaced with the heavy isotope carbon-13. This isotopic labeling makes it an invaluable tool in a variety of research applications, from metabolic flux analysis to its use as an internal standard for quantitative studies. This technical guide provides an in-depth overview of the primary uses of L-Aspartic acid-13C4, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.
Core Applications in Research
The utility of L-Aspartic acid-13C4 in a research setting is primarily centered around two key applications:
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Metabolic Tracer for Flux Analysis: By introducing L-Aspartic acid-13C4 into a biological system, researchers can trace the metabolic fate of the carbon backbone of aspartate through various interconnected pathways. This is particularly useful for elucidating the dynamics of central carbon metabolism, amino acid biosynthesis, and nucleotide production. The incorporation of the 13C atoms into downstream metabolites can be accurately measured by mass spectrometry, providing a quantitative snapshot of metabolic pathway activity.
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Internal Standard for Quantitative Analysis: L-Aspartic acid-13C4 serves as an ideal internal standard for the accurate quantification of unlabeled L-aspartic acid in complex biological matrices such as plasma, urine, and cell extracts. Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.[1]
Data Presentation
Quantitative Analysis using L-Aspartic acid-13C4 as an Internal Standard
The following table presents validation data for the quantification of L-aspartic acid using a stable isotope-labeled internal standard in mammalian urine. This data is representative of the performance that can be expected when using L-Aspartic acid-13C4 for similar applications.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 µM |
| Accuracy at LLOQ | Within ± 20% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy at Low, Mid, High QC Levels | Within ± 15% |
| Precision at Low, Mid, High QC Levels (CV%) | < 15% |
Table 1: Representative validation data for the quantification of L-aspartic acid using a stable isotope-labeled internal standard. Data adapted from a validated method for amino acid analysis in mammalian urine.
Metabolic Tracing with L-Aspartic acid-13C4
The table below illustrates the expected mass isotopologue distribution (MID) of key metabolites in the Tricarboxylic Acid (TCA) cycle and related pathways following the introduction of L-Aspartic acid-13C4. The "M+n" notation indicates the mass shift due to the incorporation of 'n' 13C atoms.
| Metabolite | Major Isotopologue | Expected Fractional Enrichment (%) | Pathway |
| Fumarate | M+4 | High | TCA Cycle |
| Malate | M+4 | High | TCA Cycle |
| Oxaloacetate | M+4 | High | TCA Cycle |
| Citrate | M+4 | Moderate | TCA Cycle |
| α-Ketoglutarate | M+4 | Moderate | TCA Cycle |
| Glutamate | M+4 | Moderate | Transamination |
| Asparagine | M+4 | High | Amino Acid Synthesis |
| Pyrimidines | M+3 | Moderate | Nucleotide Synthesis |
Table 2: Expected Mass Isotopologue Distribution (MID) of downstream metabolites after labeling with L-Aspartic acid-13C4. Fractional enrichment will vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: Quantification of L-Aspartic Acid using L-Aspartic acid-13C4 as an Internal Standard
This protocol outlines a typical workflow for the quantification of L-aspartic acid in biological samples using LC-MS/MS.
1. Sample Preparation:
- Thaw biological samples (e.g., plasma, urine, cell lysate) on ice.
- To 50 µL of sample, add 150 µL of ice-cold methanol containing a known concentration of L-Aspartic acid-13C4 (e.g., 10 µM).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: ACQUITY UPLC I-Class or equivalent.[2]
- Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.[2]
- Mobile Phase A: Water with 0.1% formic acid.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
- Gradient: A linear gradient suitable for the separation of polar analytes.
- MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).[2]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- L-Aspartic acid: Q1 134.0 -> Q3 74.0
- L-Aspartic acid-13C4: Q1 138.0 -> Q3 78.0
- Data Analysis: Quantify the peak area ratio of the analyte to the internal standard and determine the concentration using a calibration curve prepared in a similar matrix.
Protocol 2: Metabolic Tracing with L-Aspartic acid-13C4 in Cell Culture
This protocol provides a framework for tracing the metabolic fate of L-Aspartic acid-13C4 in cultured mammalian cells.
1. Cell Culture and Labeling:
- Culture cells to mid-logarithmic phase in standard growth medium.
- Prepare labeling medium by supplementing aspartate-free medium with L-Aspartic acid-13C4 at a concentration similar to that of aspartate in the standard medium (typically 0.1-0.2 mM).
- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Quench metabolism by adding 1 mL of ice-cold 80% methanol.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously and incubate at -80°C for at least 30 minutes.[3]
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant containing the polar metabolites to a new tube and dry under nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract for LC-MS/MS analysis.
3. LC-MS/MS Analysis for Isotope Tracing:
- Utilize an LC-MS/MS system capable of high-resolution mass analysis.
- Employ a chromatographic method suitable for separating central carbon metabolites (e.g., HILIC).
- Set up the mass spectrometer to perform full scan or selected ion monitoring (SIM) to detect the M+0, M+1, M+2, M+3, and M+4 isotopologues of downstream metabolites of interest (e.g., fumarate, malate, citrate, glutamate).
- Analyze the data to determine the fractional enrichment of each isotopologue over time.
Visualizations
Experimental Workflows
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
